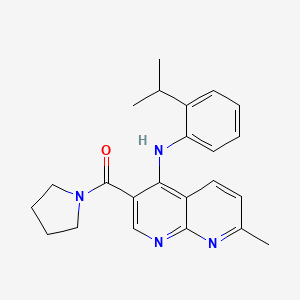
(4-((2-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((2-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O and its molecular weight is 374.488. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of novel compounds that share structural similarities or synthetic pathways with the target compound. For instance, Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, revealing new heterocyclic systems through the Hofmann rearrangement and subsequent reactions, showcasing typical pyrrole-type reactivity at specific positions (Deady & Devine, 2006). Kobayashi et al. (2011) synthesized 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol Derivatives, demonstrating the versatility of aryl(3-isocyanopyridin-4-yl)methanones in reactions with aryl Grignard reagents, leading to potential applications in pharmaceuticals (Kobayashi et al., 2011).
DNA Interaction and Docking Studies
Investigations into the interaction of novel compounds with DNA can provide insights into potential therapeutic applications. Kurt et al. (2020) synthesized a novel Schiff base ligand and its complexes, examining their DNA binding properties and conducting docking studies. This research suggested that these compounds, including those structurally related to the target compound, could be suitable drug candidates due to their DNA binding activity (Kurt et al., 2020).
Potential Anticancer and Antimicrobial Agents
The quest for new therapeutic agents has led to the synthesis and evaluation of compounds for their anticancer and antimicrobial properties. Katariya, Vennapu, and Shah (2021) synthesized a series of compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds were evaluated for their anticancer activity against a panel of 60 cancer cell lines, with some showing significant potency. Additionally, the compounds exhibited promising in vitro antibacterial and antifungal activities, suggesting potential applications in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
[7-methyl-4-(2-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15(2)17-8-4-5-9-20(17)26-21-18-11-10-16(3)25-22(18)24-14-19(21)23(28)27-12-6-7-13-27/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVCXAIBZFRRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3C(C)C)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


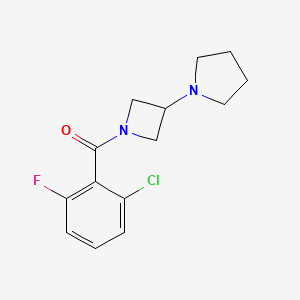

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)
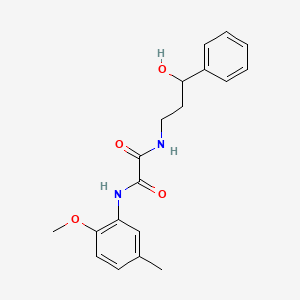


![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)
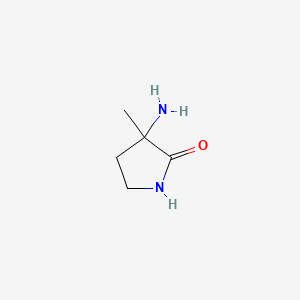
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)

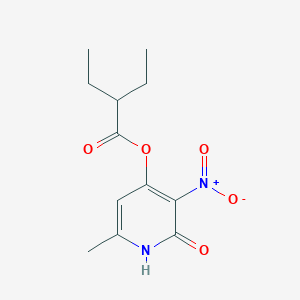
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)
![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)